molecular formula C15H9ClN2O2 B379633 3-Pyridinecarboxylic acid (5-chloro-8-quinolinyl) ester

3-Pyridinecarboxylic acid (5-chloro-8-quinolinyl) ester

Cat. No. B379633
M. Wt: 284.69g/mol
InChI Key: TZPKUYDXEWNSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-pyridinecarboxylic acid (5-chloro-8-quinolinyl) ester is a member of quinolines and an organochlorine compound.

Scientific Research Applications

Catalysis and Reaction Studies

3-Pyridinecarboxylic acid derivatives, such as 5-chloro-8-quinolinyl ester, have been studied for their roles in various chemical reactions. For instance, 2-Quinolinecarboxylic acid has shown efficiency in promoting the dehydrative allylation of alcohols and the deallylation of allyl ethers and esters, indicating a potential application in organic synthesis and catalysis (Tanaka et al., 2009).

Pharmacologically Relevant Compounds

Derivatives of 3-Pyridinecarboxylic acid have been synthesized and studied for their potential pharmacological relevance. An example includes the synthesis of bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties, which are of interest in pharmacology (Watermeyer et al., 2009).

Analytical Techniques

Analytical techniques involving derivatives of 3-Pyridinecarboxylic acid, such as quinolinic acid, have been developed for determining excitotoxic compounds in brain tissue, highlighting their utility in neuroscientific research (Wolfensberger et al., 1983).

Synthesis of Industrial Materials and Pharmaceuticals

The synthesis of pyridinecarboxylic acids, which include derivatives like 3-Pyridinecarboxylic acid (5-chloro-8-quinolinyl) ester, is significant for producing industrial materials and pharmaceuticals. These acids are often synthesized from alkylpyridine compounds and quinoline (Liu Xiao, 2003).

Antiproliferative Activities

Compounds derived from 3-Pyridinecarboxylic acid have been synthesized and evaluated for their antiproliferative activities against cancer cell lines. Such studies are crucial for developing new cancer therapies (Cankara Pirol et al., 2014).

Solvent Extraction and Ion Exchange

The use of pyridinecarboxylate esters, which include derivatives of 3-Pyridinecarboxylic acid, in the solvent extraction of metals such as nickel and cobalt has been explored. This has implications for metallurgy and recycling industries (Preston et al., 1995).

properties

Molecular Formula

C15H9ClN2O2

Molecular Weight

284.69g/mol

IUPAC Name

(5-chloroquinolin-8-yl) pyridine-3-carboxylate

InChI

InChI=1S/C15H9ClN2O2/c16-12-5-6-13(14-11(12)4-2-8-18-14)20-15(19)10-3-1-7-17-9-10/h1-9H

InChI Key

TZPKUYDXEWNSDK-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3

Canonical SMILES

C1=CC(=CN=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3

solubility

30 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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